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Introduction
SR-4370 is a potent and selective small molecule inhibitor of class I histone deacetylases

(HDACs), with significant therapeutic potential in oncology.[1][2] Its primary mechanism of

action involves the inhibition of HDAC1, HDAC2, and most potently, HDAC3.[1][3][4][5] This

inhibition leads to histone hyperacetylation, resulting in alterations to chromatin structure and

gene expression.[1][6] In preclinical prostate cancer models, SR-4370 has been observed to

decrease chromatin accessibility at androgen receptor (AR) binding sites and downregulate

key oncogenic drivers, including the AR and MYC networks.[1][7]

The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a powerful

method for mapping genome-wide chromatin accessibility.[6][8] This application note provides

a detailed protocol for using ATAC-seq to investigate the effects of SR-4370 on chromatin

accessibility in cultured mammalian cells.

Quantitative Data
In Vitro HDAC Inhibition
The inhibitory potency of SR-4370 against various HDAC isoforms has been quantified through

in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized

below.
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HDAC Isoform IC50 (µM)

HDAC1 ~0.13

HDAC2 ~0.58

HDAC3 ~0.006

HDAC6 ~3.4

HDAC8 ~2.3

Data compiled from multiple sources.[1][2][3][4]

ATAC-seq Data Summary (Hypothetical Data)
The following tables provide an example of how to summarize quantitative data from an ATAC-

seq experiment comparing untreated (control) and SR-4370-treated cells. The values

presented here are hypothetical and should be replaced with experimental data.

Table 1: ATAC-seq Peak Summary

Sample Total Reads Mapped Reads Number of Peaks

Control (Vehicle) 65,000,000 61,750,000 85,000

SR-4370 Treated 68,000,000 64,600,000 92,000

Table 2: Differential Accessibility Analysis

Comparison
Differentially
Accessible
Regions (DARs)

More Accessible
Regions

Less Accessible
Regions

SR-4370 vs. Control 12,500 7,800 4,700

Signaling Pathway
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SR-4370's mechanism of action involves the direct inhibition of class I HDAC enzymes. This

prevents the removal of acetyl groups from histone proteins, leading to an increase in histone

acetylation. The neutralized positive charge of histones relaxes the chromatin structure, making

it more accessible to transcription factors and the transcriptional machinery, thereby altering

gene expression.[6] In the context of prostate cancer, this has been shown to reduce

accessibility at AR binding sites.[1][7]
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SR-4370 inhibits HDACs, increasing histone acetylation and chromatin accessibility.
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Experimental Protocols
This protocol is adapted from standard ATAC-seq procedures for cultured mammalian cells.[6]

[9] Optimization for specific cell types and experimental conditions is recommended.

I. Cell Culture and SR-4370 Treatment
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic

growth phase at the time of treatment.

SR-4370 Preparation: Prepare a stock solution of SR-4370 in DMSO. The final DMSO

concentration in the cell culture medium should not exceed 0.1%.[6]

Treatment: Treat cells with the desired concentration of SR-4370. A starting concentration

range of 0.1 µM to 5 µM is recommended.[6] An untreated control (vehicle-only, e.g., 0.1%

DMSO) must be included.[6]

Incubation: Incubate the cells for a specific duration. A time course of 6, 12, and 24 hours

can be used to assess both early and late effects on chromatin accessibility.[6]

Cell Harvesting: After treatment, harvest approximately 50,000 cells by trypsinization or

scraping.[9][10] Centrifuge at 500 x g for 5 minutes at 4°C.[9]

Washing: Wash the cell pellet once with 50 µL of ice-cold 1X PBS. Centrifuge at 500 x g for 5

minutes at 4°C.[9]

II. Nuclei Isolation
Resuspend the cell pellet in 50 µL of cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM

NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630).[9]

Pipette up and down gently to lyse the cells.

Incubate on ice for 10 minutes.

Immediately centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.[6]

Carefully remove and discard the supernatant.
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III. Transposition Reaction
Prepare the transposition reaction mix:

25 µL 2x Tagmentation DNA (TD) Buffer

2.5 µL Tagmentation DNA Enzyme 1 (TDE1, Tn5 Transposase)

22.5 µL Nuclease-free water

Resuspend the nuclei pellet in 50 µL of the transposition reaction mix.[6]

Incubate at 37°C for 30 minutes in a thermomixer with shaking.[6][9]

IV. DNA Purification and Library Preparation
Purification: Immediately after transposition, purify the DNA using a Qiagen MinElute PCR

Purification Kit or a similar column-based method.[6][9] Elute in 10 µL of elution buffer.

PCR Amplification: Amplify the transposed DNA using PCR primers containing Illumina

sequencing adapters.

Perform an initial 5 cycles of PCR.

To determine the additional number of cycles needed, run a small aliquot of the PCR

product on a qPCR machine.

Run the remaining PCR reaction with the determined number of additional cycles.

Library Purification: Purify the amplified library using a Qiagen PCR purification kit or

AMPure beads.

Quality Control: Assess the library quality and size distribution using an Agilent Bioanalyzer.

Quantify the library concentration using a Qubit fluorometer.

Sequencing: Sequence the libraries on an Illumina platform using paired-end sequencing.

V. Data Analysis Workflow
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A standard ATAC-seq data analysis workflow should be followed. This includes quality control,

alignment to a reference genome, peak calling, and differential accessibility analysis.
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Workflow for ATAC-seq with SR-4370 treatment and data analysis.

Conclusion
This application note provides a comprehensive framework for investigating the impact of the

HDAC inhibitor SR-4370 on chromatin accessibility using ATAC-seq. The detailed protocol and

data analysis guidelines will enable researchers to design, execute, and interpret experiments

aimed at understanding the epigenetic mechanisms of SR-4370. The expected outcomes will

provide valuable insights into the role of class I HDACs in regulating chromatin structure and

gene expression, which is critical for drug development.
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To cite this document: BenchChem. [Application Notes: Profiling Chromatin Accessibility with
SR-4370 using ATAC-seq]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584493#sr-4370-atac-seq-protocol-for-chromatin-
accessibility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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